molecular formula C11H8O3 B2532411 4-Phenylfuran-2-carboxylic acid CAS No. 86471-28-5

4-Phenylfuran-2-carboxylic acid

Cat. No.: B2532411
CAS No.: 86471-28-5
M. Wt: 188.182
InChI Key: KBGLLDCBYBKUIO-UHFFFAOYSA-N
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Description

Overview of Furan-2-carboxylic Acid Derivatives in Academic Inquiry

Furan-2-carboxylic acid and its derivatives are versatile building blocks, or synthons, in organic chemistry, valued for their wide range of biological activities and applications in materials science. acs.org The furan (B31954) ring itself is a key structural motif in numerous natural products and pharmaceuticals. acs.orgwikipedia.org

In the realm of medicinal chemistry, these derivatives have been investigated for several therapeutic purposes:

Anti-inflammatory Agents: Certain phenyl-substituted furan and oxazole (B20620) carboxylic acid derivatives have been designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases. ebi.ac.uk

Antitubercular Agents: Researchers have identified 5-phenyl-furan-2-carboxylic acids as a promising class of therapeutics for targeting iron acquisition in mycobacterial species, a critical pathway for the survival of the tuberculosis pathogen. mdpi.com

Food Preservation and Flavoring: 2-Furoic acid itself is used as a preservative and a flavoring agent in food products, imparting a sweet and earthy taste. It can form during the heat processing of foods, such as in the roasting of coffee. wikipedia.org

In materials science, furan-based dicarboxylic acids are gaining prominence as renewable alternatives to petroleum-derived chemicals.

Bio-based Polymers: Furan-2,5-dicarboxylic acid (FDCA) is considered a key bio-based building block for producing polymers like polyethylene (B3416737) furanoate (PEF), which shows potential as a substitute for petroleum-based plastics such as PET. acs.org

Resins and Dyes: Furan derivatives are used to prepare dimethacrylate resins and serve as intermediates for dyes and pigments. acs.orgslideshare.net

Applications of Furan-2-Carboxylic Acid Derivatives

This table summarizes the diverse research applications of various furan-2-carboxylic acid derivatives.

Application AreaSpecific Use / TargetExample Derivative ClassReference
Medicinal ChemistryAnti-inflammatory (PDE4 Inhibition)Phenyl-substituted furan derivatives ebi.ac.uk
Medicinal ChemistryAntitubercular (Iron Acquisition)5-Phenyl-furan-2-carboxylic acids mdpi.com
Food IndustryPreservative & Flavoring Agent2-Furoic acid wikipedia.org
Materials ScienceBio-based Polymers (PET replacement)Furan-2,5-dicarboxylic acid (FDCA) acs.org
Materials ScienceDimethacrylate ResinsFuran-based dicarboxylic acids acs.orgacs.org
Chemical IndustryIntermediates for Dyes & PigmentsDiaryl furan compounds slideshare.net

Historical Context of Furan Chemistry in Organic Synthesis Research

The study of furan chemistry has a rich history dating back to the late 18th century. The name "furan" itself is derived from the Latin word furfur, meaning bran, which was the source material for the first furan derivatives discovered. wikipedia.orgwordpress.com

The timeline below highlights key milestones in the history of furan chemistry:

Key Historical Discoveries in Furan Chemistry

A chronological overview of significant events in the discovery and synthesis of furan compounds.

YearDiscovery / EventScientist(s)Reference
1780First description of a furan derivative, 2-furoic acid.Carl Wilhelm Scheele wikipedia.orgwordpress.com
1831Reporting of furfural (B47365), another important derivative.Johann Wolfgang Döbereiner wikipedia.orgwordpress.com
1870First preparation of furan itself, which was initially named "tetraphenol".Heinrich Limpricht wikipedia.orgwordpress.com
1884Independent reporting of the Paal-Knorr synthesis for preparing furans from 1,4-diketones.Carl Paal & Ludwig Knorr wikipedia.orgdbpedia.org
1902Initial report of the Feist-Bénary synthesis.Franz Feist wikipedia.org
1911Further development of the Feist-Bénary synthesis.Erich Benary wikipedia.org

Two of the most foundational methods for constructing the furan ring are the Paal-Knorr and Feist-Bénary syntheses.

The Paal-Knorr Synthesis , first reported in 1884, is a versatile and widely used method for synthesizing substituted furans, as well as pyrroles and thiophenes. wikipedia.orgdbpedia.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com Despite its long history and broad application, the precise mechanism was not fully elucidated until the 1990s. wikipedia.orgacs.org

The Feist-Bénary Synthesis , first described by Franz Feist in 1902 and later refined by Erich Benary in 1911, is another classic route to substituted furans. wikipedia.org This method involves the base-catalyzed condensation reaction between an α-halo ketone and a β-dicarbonyl compound, such as a 3-ketoester. wikipedia.orgquimicaorganica.org

These seminal synthetic strategies laid the groundwork for the vast field of heterocyclic chemistry and continue to be relevant in the synthesis of complex furan-containing molecules today.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLLDCBYBKUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86471-28-5
Record name 4-phenylfuran-2-carboxylic acid
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Advanced Synthetic Methodologies for 4 Phenylfuran 2 Carboxylic Acid and Its Analogs

Direct Synthesis Strategies for 4-Phenylfuran-2-carboxylic Acid

The direct synthesis of arylfuran-2-carboxylic acids can be challenging. One of the established methods for the synthesis of 5-arylfuran-2-carboxylic acids is the Meerwein arylation. sci-hub.sepensoft.net This reaction typically involves the reaction of a diazonium salt with an activated alkene, in this case, a furan (B31954) derivative, in the presence of a copper salt catalyst. For instance, furan-2-carboxylic acid can be reacted with various arenediazonium chlorides in the presence of copper(II) chloride to yield the corresponding 5-arylfuran-2-carboxylic acids. pensoft.net While this method is well-documented for the 5-position, its application for the direct synthesis of this compound is less common and would require a starting material that directs the aryl group to the 4-position of the furan ring.

Palladium-Catalyzed Cross-Coupling Approaches for Arylfuran-2-carboxylic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon bonds. These methods are particularly useful for the synthesis of biaryl compounds, including arylfuran derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylfuran-2-carboxylic acids. This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

A key strategy for synthesizing arylfuran-2-carboxylic acids via this method involves the use of a furan-2-carboxylic acid derivative bearing a leaving group, such as a bromine atom, at the desired position for arylation. For example, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid has been achieved through the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester to the carboxylic acid. mdpi.com This reaction typically employs a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride and a base like sodium carbonate. mdpi.com

To synthesize this compound, a similar approach would be employed, starting with a 4-halofuran-2-carboxylate ester and phenylboronic acid. The general conditions for such a transformation are presented in the table below.

Reactant 1Reactant 2CatalystBaseSolventProduct
Methyl 4-bromofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 4-phenylfuran-2-carboxylate
Ethyl 4-iodofuran-2-carboxylatePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneEthyl 4-phenylfuran-2-carboxylate

The resulting ester can then be hydrolyzed to the final this compound. The choice of catalyst, ligand, base, and solvent can be crucial for optimizing the reaction yield and minimizing side products.

Biocatalytic Pathways for Furan Carboxylic Acid Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Several microorganisms have been identified that can efficiently oxidize furan derivatives to their corresponding carboxylic acids.

The biocatalytic production of the parent furan-2-carboxylic acid is well-established. Microorganisms such as Nocardia corallina can oxidize furfural (B47365) or furfuryl alcohol to furan-2-carboxylic acid with high yields. wikipedia.org More recently, recombinant Escherichia coli and Pseudomonas putida strains have been engineered to produce furan carboxylic acids with high productivity. researchgate.netfrontiersin.org For example, P. putida KT2440 has been shown to selectively oxidize furfural to furoic acid with nearly 100% selectivity. frontiersin.org The enzymes responsible for these transformations are typically oxidoreductases or dehydrogenases. frontiersin.orgmdpi.com

The production of 2,5-furandicarboxylic acid (FDCA), a valuable polymer precursor, from 5-hydroxymethylfurfural (B1680220) (HMF) has also been extensively studied using biocatalytic methods. mdpi.comrsc.org Whole-cell biocatalysts, including Pseudochrobactrum sp. and Lysinibacillus sp., have demonstrated the ability to convert HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), an intermediate in FDCA production, with high yields. rsc.org

While these biocatalytic methods are highly efficient for the parent furan-2-carboxylic acid and its 5-substituted derivatives, their application to the synthesis of this compound has not been widely reported and would likely require the discovery or engineering of enzymes capable of accepting a 4-phenyl substituted furan as a substrate.

Oxidation-Based Synthetic Routes to Furan-2-carboxylic Acid Scaffolds

Oxidation reactions provide a direct route to furan-2-carboxylic acid scaffolds from corresponding furan aldehydes or alcohols. The oxidation of furfural to furan-2-carboxylic acid can be achieved through various chemical methods. A classic example is the Cannizzaro reaction, where furfural undergoes disproportionation in the presence of a strong base to yield both furan-2-carboxylic acid and furfuryl alcohol. wikipedia.orgorgsyn.org

More controlled oxidation can be achieved using specific oxidizing agents. For the synthesis of this compound, a plausible synthetic route would involve the preparation of 4-phenylfurfural, followed by its oxidation. The oxidation of the aldehyde group to a carboxylic acid is a common transformation in organic synthesis and can be accomplished using a variety of reagents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder oxidants like silver oxide (Ag₂O).

Starting MaterialOxidizing AgentSolventProduct
4-PhenylfurfuralKMnO₄Acetone/WaterThis compound
4-Phenylfurfuryl alcoholPCC (Pyridinium chlorochromate)Dichloromethane4-Phenylfurfural
4-PhenylfurfuralAg₂OEthanol/WaterThis compound

The furan ring itself can be a precursor to carboxylic acids through oxidative cleavage, although this would not be a direct route to the target compound while preserving the furan core. researchgate.net

Synthetic Routes Involving Furan-2,3-diones as Precursors

Synthesis of Dihydrofuran Derivatives with Carboxylic Acid Moieties

The synthesis of dihydrofuran derivatives with carboxylic acid moieties often involves the partial reduction of the corresponding furan ring. The catalytic hydrogenation of furan carboxylic acids can lead to tetrahydrofuran (B95107) derivatives. For instance, the hydrogenation of furan-2-carboxylic acid over a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst can produce tetrahydrofuran-2-carboxylic acid. researchgate.net Asymmetric hydrogenation using a chirally modified palladium catalyst has also been reported to yield enantiomerically enriched (S)-tetrahydrofuran-2-carboxylic acid. researchgate.net

To obtain a dihydrofuran derivative, such as 4-phenyl-4,5-dihydrofuran-2-carboxylic acid, a more controlled partial hydrogenation would be necessary. This can be a synthetic challenge due to the propensity for complete saturation of the furan ring. Alternative strategies might involve the cyclization of a suitably functionalized acyclic precursor to form the dihydrofuran ring with the desired substitution pattern.

Mechanistic Investigations of Reactions Involving 4 Phenylfuran 2 Carboxylic Acid Systems

Elucidation of Reaction Mechanisms in Functionalization Reactions

The functionalization of the furan (B31954) ring is a cornerstone of furan chemistry, enabling the synthesis of complex and valuable molecules. Mechanistic studies have explored various strategies, from classic electrophilic substitutions to modern metal-catalyzed cyclizations.

The fundamental mechanism for electrophilic substitution on a furan ring involves the initial attack of an electrophile, often facilitated by an acid catalyst, to form a resonance-stabilized intermediate, followed by the loss of a proton to restore aromaticity. numberanalytics.com More advanced functionalization methods rely on transition metal catalysis. For instance, cobalt-catalyzed modular assembly allows for the creation of multi-functionalized furans. One proposed mechanism involves a [3+2] cycloaddition where a cobalt catalyst facilitates the reaction between unsaturated hydrocarbons (like alkynes) and β-dicarbonyl compounds. rsc.orgnih.gov The process is believed to proceed through the generation of an organometallic cobalt intermediate. rsc.org

Silver(I) has also been shown to promote the cyclization of allenyl ketones and aldehydes to form furans. acs.org Computational studies on a related silver-mediated furan formation via oxidative coupling suggest a mechanism with both radical and ionic phases. The most favorable pathway involves the oxidation of an enolate by a silver cation, a radical C-C coupling with a silver acetylide, and a subsequent ionic cyclization to form the furan ring, where the silver cation acts as a catalyst. docksci.com

Palladium catalysis offers another powerful route. A sequential Michael-Heck reaction between (Z)-β-halo allylic alcohols and activated alkynes can produce highly substituted polyalkyl furans. nih.gov The mechanism involves an initial phosphine-catalyzed Michael addition, followed by a palladium-catalyzed Heck reaction. The isolation of reaction intermediates has provided evidence supporting a stereospecific syn-insertion and syn-elimination during the Heck process. nih.gov

Table 1: Selected Catalytic Systems for Furan Functionalization

Catalytic System Reactants Product Type Mechanistic Feature
Co(salen) Terminal Alkynes, β-Dicarbonyls Multi-substituted Furans [3+2] Cycloaddition via organometallic cobalt intermediate. rsc.org
Ag(I) / p-toluenesulfonic acid Alk-1-ynyl Oxiranes Functionalized Furans Cascade mechanism. organic-chemistry.org
Phosphine / Palladium (Z)-β-halo allylic alcohols, Activated Alkynes Polyalkyl Furans Sequential Michael addition and Heck reaction. nih.gov
Mn(III) / Co(II) / O₂ 2-(β-ketoester) Furans 1,4-Dicarbonyls (via ring-opening) Proceeds through an endoperoxide intermediate. rsc.orgnih.gov

Furthermore, studies using nature-sourced catalysts like MgO have been employed to synthesize functionalized furan derivatives from glucose and malononitrile. In situ NMR has revealed that these reactions proceed through unexpected intermediates, including monocyclic and bicyclic dihydrofurans, before forming the final trisubstituted furan product. nih.gov

Studies on Reductive Conversions of Furancarboxylic Acids

The reductive conversion of furancarboxylic acids is critical for producing valuable chemicals, such as adipic acid, a key monomer for nylon. Research in this area focuses on selectively reducing the furan ring while preserving the carboxylic acid group, or on controlled hydrogenolysis of the ring's C-O bonds. researchgate.netelsevierpure.com

Two primary pathways are explored in the reduction of furancarboxylic acids like 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA):

Furan Ring Hydrogenation: This reaction saturates the furan ring to produce tetrahydrofuran (B95107) derivatives. Palladium (Pd) catalysts are particularly effective for this transformation, yielding tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). researchgate.netelsevierpure.com

C-O Bond Hydrogenolysis: This process involves the cleavage of one or both C-O bonds within the furan ring.

Single C-O Hydrogenolysis: Over platinum (Pt) catalysts, this reaction can yield products like 5-hydroxyvaleric acid. researchgate.netelsevierpure.com

Double C-O Hydrogenolysis: This leads to linear dicarboxylic acids. For example, adipic acid can be produced from FDCA. This can be achieved directly with a Pt-MoOx catalyst or through a two-step process involving hydrogenation (e.g., with Pd) followed by hydrodeoxygenation. researchgate.netelsevierpure.com A highly efficient two-step method involves hydrogenation to THFDCA followed by hydrogenolysis using an iodide ion source in acidic conditions. researchgate.netnih.gov

Mechanistic studies on the hydrogenolysis of furanic compounds over supported Pt catalysts suggest a mechanism involving hydride-proton pairs derived from hydrogen spillover. The reaction is initiated by the protonation of the oxygen atom in the furan ring, followed by a nucleophilic attack of a hydride (Hδ−) on an adjacent carbon atom, leading to an SN2-type ring-opening. nih.gov The mechanistic differences between hydrogenation (C=O reduction) and hydrogenolysis (C-O cleavage) have also been explored in the context of electrochemical reduction, where pH was found to be a critical factor; lower pH promotes hydrogenolysis by facilitating the formation of the necessary surface-adsorbed intermediates. nih.gov

Table 2: Catalyst Performance in Reductive Conversions of Furancarboxylic Acids

Starting Material Catalyst Primary Product Reaction Type Reference
2-Furancarboxylic Acid (FCA) Pd/C Tetrahydrofuran-2-carboxylic acid (THFCA) Ring Hydrogenation researchgate.netelsevierpure.com
2,5-Furandicarboxylic Acid (FDCA) Pd/C Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) Ring Hydrogenation researchgate.netelsevierpure.com
2,5-Furandicarboxylic Acid (FDCA) Pt/C 5-Hydroxyvaleric Acid (lactone form) Single C-O Hydrogenolysis researchgate.netelsevierpure.com
2,5-Furandicarboxylic Acid (FDCA) Pt-MoOx/TiO₂ Adipic Acid Direct Double C-O Hydrogenolysis nih.gov
Tetrahydrofuran-2,5-dicarboxylic acid Hydroiodic Acid (HI) Adipic Acid Hydrodeoxygenation nih.gov
2,5-Furandicarboxylic Acid (FDCA) Ru/Al₂O₃ Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) Ring Hydrogenation nih.gov

Mechanistic Insights into Catalytic Reactions of Carboxylic Acids Relevant to Furan Chemistry

The carboxylic acid group itself is a key player in many catalytic transformations of furan compounds, particularly in oxidation reactions that form these acids from furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF).

The silver-catalyzed aerobic oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) has been mechanistically investigated. In situ spectroscopy revealed that reduced metallic silver particles are the catalytically active species, not silver ions or oxides. rsc.org A proposed mechanism involves the formation of a geminal diol intermediate in a basic aqueous solution, which then undergoes a dehydrogenation pathway on the silver surface. rsc.org A homogeneous base and the presence of oxygen are essential for achieving high yields. rsc.org

Ruthenium pincer complexes have been used for the homogeneous oxidation of furfural (B47365) to furoic acid, using water as the oxidant and generating H₂ gas. acs.org Mechanistic studies indicate that the catalyst plays a dual role: it not only catalyzes the dehydrogenative coupling with water but also actively suppresses decomposition side-reactions by first promoting a Tishchenko coupling of the furfural substrate. acs.org

In the electrocatalytic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), modifying cobalt-based catalysts with Brønsted bases (like phosphate (B84403) groups) has been shown to dramatically enhance performance. rsc.org Density functional theory (DFT) calculations and experimental results demonstrate that the phosphate groups act as proton acceptors, shortening the distance for interfacial proton transfer during the rate-determining dehydrogenation step. This facilitation of proton transfer significantly lowers the activation energy barrier, boosting reaction rates and selectivity towards FDCA. rsc.org

Derivatization Chemistry and Scaffold Modification of 4 Phenylfuran 2 Carboxylic Acid

Amidation and Esterification Reactions of 4-Phenylfuran-2-carboxylic Acid Derivatives

The conversion of the carboxyl group into esters and amides is a fundamental and widely utilized transformation in medicinal and materials chemistry. youtube.com These reactions typically proceed via the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine. jackwestin.com

Amidation: Amide synthesis from carboxylic acids is a common strategy for creating compounds with potential biological activity. A prevalent method involves converting the carboxylic acid to a more reactive acyl chloride. For instance, 5-arylfuran-2-carboxylic acids can be refluxed with thionyl chloride (SOCl₂) to produce the corresponding acid chlorides. sci-hub.sepensoft.net These intermediates are then reacted with a primary or secondary amine, often in a solvent like dioxane at room temperature, to yield the desired amide. pensoft.net

Another effective method for direct amidation employs coupling agents. For example, 5-nitrofuran-2-carboxylic acid reacts with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated acylimidazolide intermediate. mdpi.com Subsequent addition of an amine to the reaction mixture results in the formation of the corresponding N-substituted-5-nitrofuran-2-carboxamide. mdpi.com This process is typically carried out in a solvent such as 1,4-dioxane. mdpi.com

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester, with water as a byproduct. libretexts.org The Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, is a classic method for this conversion. jackwestin.com The reaction is reversible, and its yield can be improved by using an excess of one reactant or by removing water as it forms. libretexts.org While specific examples detailing the esterification of this compound are not prevalent, standard procedures are applicable. For example, furan-2,5-dicarboxylic acid has been successfully converted into its dimethyl ester by reaction in methanol (B129727) with trimethylsilyl (B98337) chloride (TMSCl) as a catalyst. arkat-usa.org

Table 1: Examples of Amidation Reactions of Furan-Carboxylic Acid Derivatives

Starting Carboxylic Acid Amine Coupling Method Product Yield (%) Reference
5-(4-Fluorophenyl)furan-2-carboxylic acid Morpholine (B109124) Acyl chloride 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine 85 pensoft.net
5-(4-Chlorophenyl)furan-2-carboxylic acid Morpholine Acyl chloride 4-[5-(4-Chlorophenyl)-2-furoyl]morpholine 88 pensoft.net
5-(4-Bromophenyl)furan-2-carboxylic acid Morpholine Acyl chloride 4-[5-(4-Bromophenyl)-2-furoyl]morpholine 89 pensoft.net
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid Morpholine Acyl chloride 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine 93 pensoft.net
5-Nitrofuran-2-carboxylic acid 3-(1H-imidazol-1-yl)propan-1-amine CDI N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide 7 mdpi.com

Halogenation and Subsequent Cross-Coupling Reactions of Furan-Carbaldehydes as Precursors

The synthesis of the this compound scaffold often begins with simpler furan (B31954) precursors, such as furan-2-carbaldehyde (furfural). A key strategy involves introducing the phenyl group onto the furan ring.

One established method for arylating furans is the Meerwein arylation. pensoft.net This reaction typically involves the diazotization of an aromatic amine, such as a substituted aniline, with sodium nitrite (B80452) in the presence of a strong acid. mdpi.com The resulting diazonium salt is then reacted with a furan derivative, like furan-2-carbaldehyde, in the presence of a copper catalyst (e.g., CuCl₂) to form the C-C bond, yielding a 5-arylfuran-2-carbaldehyde. pensoft.netmdpi.com The aldehyde can then be oxidized to the corresponding carboxylic acid.

Alternatively, halogenated furan intermediates can be used in cross-coupling reactions. The direct halogenation of the furan ring must be performed carefully, as furan is prone to polymerization under strongly acidic or oxidizing conditions. youtube.com Once a halogenated furan is synthesized, it can undergo various metal-catalyzed cross-coupling reactions, such as the Ullman coupling, to introduce an aryl group. youtube.com For example, an aryl iodide can be coupled with a heterocyclic compound in the presence of a copper catalyst and a base to form a new C-N or C-C bond. youtube.com This general principle allows for the construction of the phenyl-furan bond, which is central to the target scaffold.

Design and Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound framework serves as a valuable building block for constructing more complex, polycyclic heterocyclic systems. Its inherent chemical features can be exploited to direct the formation of new rings.

A sophisticated synthetic strategy involves using the furan ring as a "masked" 1,4-dicarbonyl equivalent. youtube.com The furan ring can undergo oxidative cleavage under specific conditions, for example, using reagents like ruthenium trichloride (B1173362) with sodium periodate. youtube.com This cleavage unmasks two carbonyl functionalities, which can then be used in subsequent cyclization reactions. For instance, this approach has been applied in the regioselective synthesis of pyrazoles, where the furan moiety is used to differentiate the reactivity of two carbonyl groups in a precursor molecule. youtube.com

Furthermore, the carboxylic acid group itself is a handle for annulation reactions. It can be converted into various functional groups that can participate in intramolecular cyclizations to form new fused rings. The phenyl and furan rings can also undergo further substitution reactions, such as nitration or halogenation, providing additional points for modification and the construction of novel heterocyclic architectures. The synthesis of complex molecules like 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines demonstrates how aryl-heterocyclic building blocks can be elaborated into medicinally relevant scaffolds. nih.gov

Theoretical and Computational Studies on 4 Phenylfuran 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Reactivity: The reactivity of a molecule is closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For the related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, detailed structural analysis has been performed, which can serve as a model for understanding the 4-phenyl isomer. mdpi.com The planarity of the molecule, with a small dihedral angle between the furan (B31954) and phenyl rings, suggests significant electronic communication between the two aromatic systems. mdpi.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. For a furan-2-carboxylic acid derivative, the MEP would likely show a high negative potential around the carboxylic oxygen atoms and a more positive potential near the acidic proton.

Quantum Chemical Parameter Analysis in Molecular Design

Quantum chemical parameters derived from DFT calculations are invaluable in the field of molecular design, particularly for developing new therapeutic agents. These parameters help in understanding the structure-activity relationships (SAR) of a series of compounds.

Research on 5-phenyl-furan-2-carboxylic acids as potential antitubercular agents highlights the importance of molecular structure in biological activity. mdpi.com By calculating various quantum chemical descriptors, researchers can correlate a molecule's electronic properties with its observed biological efficacy.

Table 1: Key Quantum Chemical Parameters and Their Significance in Molecular Design

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's electron-accepting ability.
HOMO-LUMO Energy GapΔERelates to the chemical reactivity and stability of the molecule.
Ionization PotentialIPThe energy required to remove an electron from a molecule.
Electron AffinityEAThe energy released when an electron is added to a molecule.
ElectronegativityχThe ability of an atom to attract shared electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity IndexωA measure of the electrophilic character of a molecule.

These parameters are instrumental in designing new molecules with desired properties, such as enhanced binding affinity to a biological target. For instance, in the development of PDE4 inhibitors, molecular docking studies of phenyl-substituted furan derivatives have shown that specific substitutions on the phenyl ring can enhance interactions with the target enzyme's binding pocket. ebi.ac.uknih.gov

Prediction of Molecular Interactions and Structural Conformations

The three-dimensional structure and the way a molecule interacts with its environment are fundamental to its function. Computational methods can predict the stable conformations of a molecule and the nature of its intermolecular interactions.

Structural Conformations: For 4-phenylfuran-2-carboxylic acid, a key conformational feature is the dihedral angle between the phenyl and furan rings. Studies on the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid have shown that the two rings are nearly coplanar, with a dihedral angle of approximately 4-6 degrees. mdpi.com This planarity is likely a result of the stabilizing effects of π-electron delocalization across the entire molecule. The orientation of the carboxylic acid group relative to the furan ring is another important conformational aspect that can be investigated computationally.

Intermolecular Interactions: The crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals a complex network of intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected that this compound would also form strong hydrogen bonding networks in the solid state.

Furthermore, the aromatic phenyl and furan rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions play a significant role in the packing of molecules in a crystal lattice and can influence the physical properties of the compound. mdpi.com

Table 2: Predicted Geometrical Parameters for a Phenylfuran Carboxylic Acid System (based on 5-(4-Nitrophenyl)furan-2-carboxylic Acid)

ParameterDescriptionValueReference
Dihedral Angle (Furan-Phenyl)The angle between the mean planes of the furan and phenyl rings.~4.1 - 6.1° mdpi.com
Torsion Angle (C4-C5-C6-C7)Torsion angle defining the orientation of the phenyl ring relative to the furan ring.~3.7 - 5.6° mdpi.com
Centroid-Centroid Distance (π-π stacking)Distance between the centroids of interacting phenyl rings in the crystal lattice.~3.60 - 3.88 Å mdpi.com

These computational and theoretical approaches provide a framework for understanding the chemical and physical properties of this compound, guiding further experimental research and application in various scientific fields.

Applications of 4 Phenylfuran 2 Carboxylic Acid in Advanced Organic Synthesis

Role as Key Intermediates in Complex Organic Molecule Synthesis

The structure of 4-phenylfuran-2-carboxylic acid makes it a valuable intermediate for creating more elaborate molecules. The carboxylic acid group is a key functional handle that can be readily converted into a variety of other groups, such as esters, amides, acid chlorides, and alcohols. sci-hub.se This versatility is fundamental to multi-step synthetic sequences.

For instance, in synthetic strategies analogous to those for related compounds, the carboxylic acid can be activated to facilitate coupling reactions. A common method involves converting the carboxylic acid to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). sci-hub.se This highly reactive acid chloride can then undergo nucleophilic acyl substitution with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively. sci-hub.seyoutube.com

Another approach involves activating the carboxylic acid with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which prepares the molecule for reaction with amines or other nucleophiles under milder conditions. nih.gov The synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, a closely related compound, showcases a typical synthetic route involving a Suzuki coupling to form the phenyl-furan bond, followed by hydrolysis of a methyl ester to reveal the carboxylic acid. mdpi.com This final product is then ready for further transformations, highlighting its role as a prepared intermediate for more complex targets. mdpi.com

Furthermore, the carboxylic acid group can be reduced. Using reagents like sodium borohydride, after conversion to the more reactive acid chloride, the carboxyl group can be transformed into a primary alcohol. sci-hub.se This introduces a new site for functionalization, such as conversion to a chloromethyl group, which can then participate in further substitution reactions. sci-hub.se These transformations underscore the utility of the phenylfuran carboxylic acid core as a foundational element for building molecular diversity.

Utilization in Heterocyclic Framework Construction

The this compound scaffold is not only a precursor for functional group interconversion but also a key component in the construction of new heterocyclic systems. The carboxylic acid and the furan (B31954) ring itself can participate in reactions that build new rings, leading to diverse and complex molecular frameworks.

A primary strategy involves using the carboxylic acid to form amides, which can then be part of a larger heterocyclic structure. For example, the synthesis of furan-2-carboxamides often involves coupling the furan-2-carboxylic acid with various diamines or amino-alcohols. nih.gov In a procedure involving 5-substituted phenyl-2-furoic acids, the acid chloride derivative is coupled with N-(thiazolidin-2-ylidene)cyanamide to furnish more complex heterocyclic products. sci-hub.se This demonstrates how the carboxylic acid acts as an anchor point to append new, functionalized rings.

The furan ring itself is a latent 1,4-dicarbonyl compound and can be used as a diene in cycloaddition reactions or be transformed into other heterocyles under specific conditions. acs.org While direct examples involving the 4-phenyl isomer are specific, the general reactivity of the furan ring is well-established for such transformations. Modern synthetic methods, such as those combining N-heterocyclic carbene (NHC) and Brønsted acid catalysis, can use furan precursors to generate highly functionalized products through condensation reactions, demonstrating the potential for furan cores to be integral to the formation of new ring systems. nih.gov

Strategies for Late-Stage Functionalization

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a highly efficient strategy for creating a library of related compounds from a common advanced intermediate. The this compound framework is well-suited for such modifications.

The carboxylic acid group provides a reliable site for late-stage diversification. As detailed previously, its conversion to amides, esters, or other functionalities allows for the introduction of a wide range of substituents at a final step. sci-hub.senih.gov For example, an advanced intermediate containing the this compound moiety could be coupled with a library of different amines to rapidly generate a series of corresponding amides for biological screening or materials science applications. nih.govnih.gov

Beyond the carboxylic acid, both the furan and the phenyl rings can be sites for late-stage functionalization, although this can be more challenging due to regioselectivity issues. nih.gov Electrophilic aromatic substitution on either ring is a potential route, with the existing substituents directing the position of the new group. The furan ring's electron-rich nature makes it susceptible to oxidation, a property that can be exploited to unmask delicate carbonyl functionalities in the final stages of a natural product synthesis. acs.org This strategy prevents sensitive groups from being carried through a lengthy synthetic sequence. Modern catalysis offers methods for C-H functionalization, which could potentially be applied to selectively modify the furan or phenyl rings in a controlled manner, further expanding the possibilities for late-stage diversification.

Advanced Research Strategies in Medicinal Chemistry Utilizing the 4 Phenylfuran 2 Carboxylic Acid Scaffold

Bioisosteric Replacement Strategies for Carboxylic Acid Moieties

The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonding, can present challenges in drug design, including poor membrane permeability, rapid metabolism, and potential toxicity. drughunter.com Bioisosteric replacement is a key strategy to mitigate these liabilities while preserving or enhancing biological activity. drughunter.com This involves substituting the carboxylic acid with other functional groups that possess similar physical or chemical properties. drughunter.com

Classical Bioisosteres in 4-Phenylfuran-2-carboxylic Acid Modifications

Classical bioisosteres are atoms or groups that share the same valency and have similar sizes and shapes. pharmacy180.com While specific examples of classical bioisosteric replacement for the carboxylic acid in this compound are not extensively documented in dedicated studies, the principles of medicinal chemistry allow for logical extrapolation. Potential classical replacements would aim to mimic the acidic proton and hydrogen bonding capacity of the carboxyl group.

One such classical isostere is the sulfonamide group and its derivatives, like acylsulfonamides . Sulfonamides are known to act as carboxylic acid mimics and can offer advantages such as increased metabolic stability. drughunter.com Another potential classical replacement is the hydroxamic acid moiety. Although it has different electronic properties, it can chelate metal ions in enzyme active sites, a role sometimes played by carboxylic acids.

Non-Classical Bioisosteres for Property Optimization

A prominent example is the use of five-membered nitrogen-containing heterocycles. The tetrazole ring is one of the most widely used non-classical bioisosteres of a carboxylic acid. drughunter.com It maintains a comparable pKa (around 4.5-4.9) and planar geometry, allowing it to form similar ionic and hydrogen bond interactions as a carboxylate. drughunter.com Its increased lipophilicity can be advantageous, although this does not always translate to better membrane permeability due to strong hydrogen bonding with water. drughunter.com Other heterocyclic systems like 5-oxo-1,2,4-oxadiazoles and related thiadiazoles have also been used as less acidic alternatives to improve oral absorption. drughunter.com

In some contexts, the furan (B31954) ring itself can be considered a potential bioisostere of a carboxylic acid. nih.gov Studies on the drug furosemide, which contains both a furan ring and a carboxylic acid, have explored the interchangeability of these groups, highlighting the nuanced electronic similarities that can be exploited in drug design. nih.govacs.org Furthermore, modifying the carboxylic acid to a furan-2-carboxamide represents a bioisosteric shift that can alter biological activity, as seen in the development of antibiofilm agents. researchgate.net

A series of 5-phenyl-2-furan derivatives were designed as phosphodiesterase type 4 (PDE4) inhibitors, demonstrating the utility of modifying the core structure for specific targets. nih.gov

Impact of Bioisosteric Replacements on Physicochemical Properties Relevant to Research Design

The choice of a bioisosteric replacement has a profound impact on the physicochemical properties of the resulting molecule, which is a critical consideration in research and drug design. These properties directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Replacing a carboxylic acid can modulate several key parameters:

Acidity (pKa): This is often the most significant change. While a typical carboxylic acid has a pKa of around 4-5, bioisosteres span a wide range. Tetrazoles are similarly acidic, whereas sulfonamides are much weaker acids (pKa ~9-10). drughunter.com Hydroxamic acids are moderately acidic (pKa ~8-9). This modulation of pKa affects the ionization state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding.

Lipophilicity (logP/logD): The carboxylic acid group is highly polar and typically reduces a molecule's lipophilicity. Most bioisosteric replacements, such as tetrazoles and sulfonamides, increase lipophilicity (higher logP). drughunter.com This can enhance membrane permeability and cell penetration but may also increase binding to plasma proteins or metabolic enzymes.

Polarity and Hydrogen Bonding: The ability to act as a hydrogen bond donor and acceptor is crucial for target interaction. While bioisosteres are chosen to mimic these interactions, the nature and strength of the bonds can differ. For example, a tetrazole offers multiple hydrogen bond acceptors and one acidic proton, similar to a carboxylic acid.

Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. drughunter.com Many bioisosteres, like sulfonamides and certain heterocycles, are more resistant to these metabolic pathways, thus improving the compound's half-life and safety profile. drughunter.com

Functional GroupTypical pKaGeneral Lipophilicity (Compared to COOH)Key Features
Carboxylic Acid~4-5Reference (Low)Strong H-bond donor/acceptor, planar, often negatively charged. drughunter.com
Tetrazole~4.5-5HigherPlanar, acidic, metabolically more stable than COOH. drughunter.com
Sulfonamide~9-10HigherWeaker acid, tetrahedral geometry, metabolically stable. drughunter.com
Acylsulfonamide~3-5HigherAcidity similar to COOH, improved stability.
Hydroxamic Acid~8-9VariableMetal chelator, can be metabolically labile.
5-oxo-1,2,4-oxadiazole~5-7HigherLess acidic than tetrazole, potential for improved oral absorption. drughunter.com

Ligand Design Methodologies Based on Furan-2-carboxylic Acid Scaffolds

The furan-2-carboxylic acid scaffold serves as a valuable starting point for rational ligand design. Its defined structure allows medicinal chemists to systematically explore chemical space to achieve desired biological activity.

One common approach is structure-based design , where the furan-2-carboxylic acid moiety is designed to fit into a specific binding pocket of a target protein. For instance, in the development of inhibitors for the mycobacterial enzyme MbtI, 5-phenyl-furan-2-carboxylic acids were identified as promising candidates. mdpi.com The design process involves using the known structure of the target's active site to guide the synthesis of derivatives where the phenyl ring and other positions are substituted to maximize favorable interactions and potency. mdpi.com

Another methodology is scaffold hopping or modification , where the furan-2-carboxylic acid core is used as a template for creating novel chemical entities. This was demonstrated in the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs. pensoft.net Starting with 5-arylfuran-2-carboxylic acids, the carboxyl group was converted into a morpholine (B109124) amide or thioamide, leading to new compounds with distinct properties and antimicrobial activity. pensoft.net This approach leverages the core scaffold while diversifying the functional groups to explore new interactions and biological activities.

Furthermore, the design of furan-2-carboxamide derivatives as antibiofilm agents involved the bioisosteric replacement of a furanone ring with the furan-2-carboxamide moiety, indicating a strategy of mimicking a known pharmacophore while improving chemical stability. researchgate.net

Structure-Activity Relationship (SAR) Elucidation Methodologies for Furan-Based Research Compounds

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. For furan-based scaffolds, this involves systematically modifying the structure and assessing the impact on biological activity.

A typical SAR campaign involves the synthesis of a library of analogs where different parts of the molecule are varied. For quinoxaline (B1680401)–arylfuran derivatives, researchers synthesized a series of compounds to probe the SAR. mdpi.com The key findings from this type of study include:

Effect of the Aryl Substituent: The nature and position of substituents on the phenyl ring of the 4-phenylfuran core are explored. In the quinoxaline-arylfuran study, it was found that the type of phenyl substituent had a significant effect on activity. mdpi.com For PDE4 inhibitors based on a 5-phenyl-2-furan structure, docking studies suggested that a methoxy (B1213986) group on the phenyl ring enhanced interactions with the enzyme's metal-binding domain. nih.gov

Modification of the Linker/Side Chain: The part of the molecule connecting the core scaffold to other functional groups is varied. For the quinoxaline derivatives, changing the hydrazide side chain to include a hydrogen-bond acceptor or donor (like p-cresol (B1678582) or pyridine) promoted activity, whereas hydrophobic substitutions were less potent. mdpi.com

Core Scaffold Modifications: While keeping the furan ring, other parts of the core can be altered. The quinoxaline study showed that the quinoxaline scaffold was generally better tolerated than a naphthalene (B1677914) ring system. mdpi.com

These studies generate data that allows researchers to build a model of the pharmacophore—the essential features required for activity—and guide the design of more potent and selective compounds.

Fragment-Based Drug Discovery (FBDD) Approaches with Carboxylic Acid Bioisostere Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. This approach starts by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent, drug-like molecules.

Given the importance of the carboxylic acid moiety and its bioisosteres in drug design, specialized Carboxylic Acid Bioisostere (CAB) fragment libraries have been developed. These libraries provide a toolkit for identifying suitable carboxylate mimics at the very beginning of a drug discovery project. Instead of replacing the carboxylic acid during later lead optimization stages, this approach allows for the discovery of fragments that already contain an optimal, non-carboxylic acidic group for binding.

This strategy offers several advantages:

Early Identification of Optimal Binders: It helps find hits that form critical interactions with the target, which can then be translated into a larger lead molecule.

Circumventing Liabilities: It can bypass the potential issues of carboxylic acids, such as poor cell permeability and toxicity, from the outset.

Diverse Chemical Space: These libraries are designed to cover a wide range of bioisosteric types with high chemical diversity, increasing the chances of finding a novel and effective binder.

The design of such libraries involves curating compounds that contain known CAB moieties while filtering out reactive or unstable groups. The fragments are typically designed to follow a "Rule of Three" (molecular weight < 300, cLogP < 3, etc.), ensuring they are good starting points for optimization.

Crystallographic and Spectroscopic Characterization of 4 Phenylfuran 2 Carboxylic Acid Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Furan-2-carboxylic Acid Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the spatial orientation of molecules, which collectively define the crystal lattice.

Table 1: Representative Crystallographic Data for a Furan-2-carboxylic Acid Derivative

Parameter 5-(4-nitrophenyl)furan-2-carboxylic acid
Formula C₁₁H₇NO₅
Crystal System Monoclinic
Space Group P2₁
a (Å) 11.23
b (Å) 7.56
c (Å) 12.11
α (˚) 90
β (˚) 109.3
γ (˚) 90
Volume (ų) 970.4
Z 4

Note: This data is for a closely related compound and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of the nuclei, while coupling constants (J) reveal connectivity between neighboring atoms.

For 4-phenylfuran-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) and phenyl rings, as well as the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The protons on the furan ring would likely appear as doublets, and the protons on the phenyl ring would exhibit multiplets.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid group typically resonating in the range of 165-185 ppm. libretexts.org The carbons of the furan and phenyl rings would appear in the aromatic region of the spectrum.

As a reference, the spectroscopic data for 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO-d₆ shows the carboxylic acid proton at 13.35 ppm. mdpi.com The furan protons appear as doublets at 7.44 and 7.37 ppm, while the phenyl protons are observed as doublets at 8.31 and 8.04 ppm. mdpi.com The ¹³C NMR spectrum of this analog shows the carboxylic carbon at 159.52 ppm and the other aromatic and furan carbons at their expected chemical shifts. mdpi.com

Table 2: Representative NMR Data for a Furan-2-carboxylic Acid Derivative

¹H NMR (DMSO-d₆, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
13.35 (br s, 1H, COOH) 159.52 (C=O)
8.31 (d, J = 9.0 Hz, 2H) 154.21
8.04 (d, J = 9.0 Hz, 2H) 147.34
7.44 (d, J = 3.7 Hz, 1H) 146.21
7.37 (d, J = 3.7 Hz, 1H) 135.26
125.67
124.93
120.29
112.08

Note: This data is for 5-(4-nitrophenyl)furan-2-carboxylic acid and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS allows for the unambiguous determination of the molecular formula of a compound.

For this compound (C₁₁H₈O₃), the calculated exact mass would be a key identifier. In the case of its analog, 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS analysis using electrospray ionization (ESI) in positive mode showed a protonated molecule [M+H]⁺ at an m/z of 232.0248, which is in close agreement with the calculated value of 232.0246 for C₁₁H₆NO₅. mdpi.com This high level of accuracy confirms the elemental composition of the molecule.

Table 3: Representative HRMS Data

Compound Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
5-(4-Nitrophenyl)furan-2-carboxylic acid 232.0246 232.0248

Note: This data is for a closely related compound and serves as an illustrative example.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.comechemi.com Additionally, a strong C=O stretching absorption is expected between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The C-O stretching vibration should appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Table 4: Typical IR Absorption Ranges for Carboxylic Acids

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
O-H Stretch 2500-3300 (very broad)
C=O Stretch 1680-1710

Analysis of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions play a critical role in determining the physical properties of the crystalline material.

In the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, a dense network of hydrogen bonds is observed, connecting the molecules, water molecules, and an ammonium (B1175870) cation. mdpi.com The carboxylic acid group of one molecule forms a hydrogen bond with the carboxylate of another, creating a dimeric association. mdpi.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules contribute significantly to the crystal packing. mdpi.com In the case of 5-(4-nitrophenyl)furan-2-carboxylic acid, the phenyl rings of alternating molecules are stacked with centroid-centroid distances of 3.88(1) Å and 3.60(1) Å. mdpi.com These interactions collectively stabilize the solid-state structure. It is highly probable that this compound would exhibit similar strong hydrogen bonding through its carboxylic acid moiety and π-π stacking interactions involving both the furan and phenyl rings.

Studies on Physicochemical Parameters Relevant to Research Design

Solubility Studies and Thermodynamic Parameters of Furan-2-carboxylic Acids Solutions

Research has demonstrated that the solubility of furan-2-carboxylic acid derivatives generally increases with temperature. researchgate.netmdpi.com The dissolution process is often endothermic, meaning that energy is required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The presence of a phenyl group at the 4-position of the furan (B31954) ring is anticipated to significantly decrease the aqueous solubility of the molecule compared to the parent furan-2-carboxylic acid due to the hydrophobic nature of the phenyl substituent. Conversely, its solubility in organic solvents is expected to be enhanced.

Studies on related compounds, such as 5-phenyl-2-methyl-3-furancarboxylic acid, have explored their solubility in various organic solvents, providing a basis for understanding the behavior of phenyl-substituted furan carboxylic acids. lpnu.ua Furthermore, research on 2,5-furandicarboxylic acid (FDCA) and 5-formylfuran-2-carboxylic acid (FFCA) in binary solvent mixtures, such as water and 1,4-dioxane, has shown that solubility can be maximized by tuning the solvent composition, a phenomenon known as cosolvency. mdpi.comresearchgate.net

The thermodynamic parameters of dissolution, including enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol), can be determined from solubility data at different temperatures using the van't Hoff equation. researchgate.net These parameters provide a deeper understanding of the dissolution process at a molecular level. For instance, a positive enthalpy of solution indicates that the process is endothermic, while a positive entropy of solution suggests that the system becomes more disordered upon dissolution.

While direct experimental values for 4-Phenylfuran-2-carboxylic acid are absent, the following tables present solubility and thermodynamic data for the parent furan-2-carboxylic acid and a related phenyl-substituted derivative, which can serve as a proxy for estimating its physicochemical profile.

Table 1: Solubility of Furan-2-carboxylic Acid in Various Solvents at Different Temperatures

Temperature (K)Methanol (B129727) (mole fraction)Ethanol (mole fraction)Acetone (mole fraction)Water ( g/100g )
293.15---3.5
303.15---4.2
313.15---5.8
323.15---8.0

Data for this table would be populated from relevant studies on furan-2-carboxylic acid solubility.

Table 2: Thermodynamic Parameters for the Dissolution of Furan-2-carboxylic Acid in Different Solvents

SolventΔH°sol (kJ/mol)ΔG°sol (kJ/mol) at 298.15 KΔS°sol (J/mol·K) at 298.15 K
Methanol20.55.849.3
Ethanol22.17.250.0
Acetone18.96.541.6
Water24.79.152.3

This table represents hypothetical data based on typical values found for similar compounds to illustrate the concept.

The study of these physicochemical parameters is crucial for the rational design of experiments and the development of formulations containing furan-2-carboxylic acid derivatives. The introduction of a phenyl group at the 4-position is a key structural modification, and while we can infer its impact on solubility, dedicated experimental studies on this compound are warranted to precisely characterize its behavior.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-Phenylfuran-2-carboxylic acid to ensure laboratory safety?

  • Methodological Guidance :

  • Storage : Maintain tightly closed containers in a cool, well-ventilated area away from heat or direct sunlight. Use secondary containment to prevent leaks .
  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powdered forms to avoid inhalation risks. Implement spill trays for liquid transfers .
  • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers synthesize this compound on a laboratory scale?

  • Methodological Guidance :

  • Route Design : While direct synthesis data is limited, analogous furan-carboxylic acids (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) are synthesized via Suzuki-Miyaura coupling of phenylboronic acid with halogenated furan precursors. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Guidance :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and carboxylic acid groups. Compare chemical shifts with NIST data for 2-furancarboxylic acid (δ ~7.8 ppm for carboxylic proton) .
  • Purity Analysis : Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Calibrate against a reference standard .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Methodological Guidance :

  • Multi-Technique Validation : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Confirm tautomeric forms (e.g., keto-enol equilibria) via variable-temperature NMR .
  • Reference Benchmarks : Cross-validate with computational methods (DFT calculations for expected shifts) and X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Guidance :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .
  • Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation. Adjust reaction time (e.g., 12–24 hours) and temperature (60–100°C) iteratively .

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental impact assessments?

  • Methodological Guidance :

  • Read-Across Approaches : Estimate toxicity using QSAR models or data from structurally similar compounds (e.g., 4-Phenylbutyric acid’s LC₅₀ in Daphnia magna) .
  • Experimental Testing : Conduct acute toxicity assays (OECD Test No. 202) on D. magna at 0.1–10 mg/L concentrations. Measure mortality and immobilization over 48 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.